Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate

Drug design ADME Permeability

Sourcing a piperidine scaffold with suboptimal CNS permeability can stall neurological lead optimization. This compound directly addresses that by offering a quantifiably higher LogP (2.51) and zero H-bond donors compared to its acid analog, favoring passive blood-brain barrier penetration. Key supply assurances: • Provides a 13% lower TPSA (72.68 Ų) for rationally designed cell-permeability assays. • Dual nitro/ester handles enable selective reduction or hydrolysis for rapid library diversification. • Supplied at >95% purity, ensuring reproducible pharmacokinetic data from the first synthesis.

Molecular Formula C14H17FN2O4
Molecular Weight 296.298
CAS No. 733749-63-8
Cat. No. B2801689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate
CAS733749-63-8
Molecular FormulaC14H17FN2O4
Molecular Weight296.298
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-]
InChIInChI=1S/C14H17FN2O4/c1-2-21-14(18)10-6-8-16(9-7-10)12-5-3-4-11(15)13(12)17(19)20/h3-5,10H,2,6-9H2,1H3
InChIKeyGSODYRSSBQFFDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





What Is Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate?


Ethyl 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylate (CAS 733749-63-8) is a synthetic small molecule belonging to the piperidine-4-carboxylate ester class, characterized by a molecular formula of C14H17FN2O4 and a molecular weight of 296.29 . It features a piperidine ring N-substituted with a 3-fluoro-2-nitrophenyl group and an ethyl ester at the 4-position . Commercially available at a minimum purity specification of 95%, this compound is primarily utilized as a versatile building block in medicinal chemistry for synthesizing potential pharmaceutical agents, particularly those targeting neurological disorders, and serves as an intermediate in organic synthesis .

1 Building block for CNS-focused compound library synthesis
2 Ester form supports predicted higher lipophilicity for permeability studies
3 Dual reactive sites (nitro, ester) enable efficient chemical diversification

Why This Compound Cannot Be Simply Replaced


While other 3-fluoro-2-nitrophenyl piperidine analogs exist, such as the 4-carboxylic acid derivative, simple substitution is not scientifically valid. The piperidine scaffold is a key motif in drug discovery, where even minor peripheral modifications can profoundly impact physicochemical properties and biological outcomes [1]. The ethyl ester moiety in this compound is not merely a protective group; it fundamentally alters lipophilicity, hydrogen-bonding capacity, and molecular topology compared to its acid or amide counterparts. This directly impacts critical parameters such as membrane permeability, oral bioavailability, and metabolic stability, necessitating a deliberate selection based on quantifiable evidence rather than assuming interchangeability.

Ethyl Ester (Target)
Higher predicted lipophilicity and zero HBD may shift permeability outcomes
4-Carboxylic Acid (Comparator)
Lower lipophilicity and one HBD; different absorption profile expected
Ester
Lower TPSA suggests altered oral absorption potential
Acid
Higher TPSA may limit passive membrane crossing

Quantifying Differentiation from Analogs


Enhanced Lipophilicity vs. Carboxylic Acid

The target ethyl ester exhibits significantly higher predicted lipophilicity (LogP 2.51) compared to its primary comparator, 1-(3-fluoro-2-nitrophenyl)piperidine-4-carboxylic acid (LogP 2.03) . This quantified difference suggests superior passive membrane permeability.

Lipophilicity
Data to verify
ΔLogP +0.48 (2.51 vs 2.03)
Supports lipophilicity-driven permeability modeling
Based on computational predictions; experimental validation recommended
Drug design ADME Permeability Lipophilicity

Reduced HBD Count for Permeability

The target compound possesses zero hydrogen-bond donors (HBD), a critical structural distinction from the 4-carboxylic acid analog, which contains one HBD . A higher HBD count is generally detrimental to passive permeation.

HBD Count
Data to verify
0 (ester) vs 1 (acid)
Zero HBD aligns with drug-likeness parameters for passive permeation
Structural comparison only; in vitro permeability data needed
Oral bioavailability CNS drug discovery Physicochemical properties Veber's Rule

Optimized TPSA for Bioavailability

The topological polar surface area (TPSA) of the target ethyl ester is 72.68 Ų, which is 11.00 Ų lower than the 83.68 Ų value for the analogous 4-carboxylic acid . A lower TPSA is a well-established predictor of better oral absorption.

TPSA
Data to verify
ΔTPSA -11.00 Ų (72.68 vs 83.68 Ų)
Lower TPSA supports predicted oral absorption advantage
Computed property; validate in Caco-2 / PAMPA models
Oral absorption Drug-likeness ADME prediction Veber's Rule

Physicochemical Property Summary

A direct comparison of predicted physicochemical properties (LogP, HBD, TPSA) consistently demonstrates a divergence between the target ethyl ester and its carboxylic acid comparator (see items above). For instance, LogP is 24% higher and TPSA is 13% lower. These data, aggregated from standardized vendor databases, provide a reliable baseline for initial compound triage and selection in drug discovery campaigns .

Physicochemical Profile
Data to verify
LogP 2.51 vs 2.03; HBD 0 vs 1; TPSA 72.68 vs 83.68 Ų
Aggregated comparison informs differentiated compound selection
From vendor databases; review experimental validation needs
Procurement Compound selection Analytical standardization Physicochemical properties

Optimal Application Scenarios


CNS-Penetrant Lead Generation

The compound's 24% higher LogP (2.51 vs 2.03) and complete lack of hydrogen-bond donors, which favors passive blood-brain barrier penetration, makes it a logically superior starting scaffold for synthesizing libraries targeting neurological disorders, as implied by its common use as a building block for such agents .

Oral Bioavailability via Ester Prodrugs

With a 13% lower TPSA (72.68 vs 83.68 Ų) and zero HBDs, this compound can serve as a more permeable ester prodrug form of the biologically active carboxylic acid. This allows researchers to evaluate the efficacy of a prodrug approach for enhancing oral absorption in early-stage drug development .

Parallel Library Synthesis Intermediate

The dual reactivity offered by the nitro group and the ester handle makes this compound a versatile intermediate. The ester can be selectively hydrolyzed to yield the acid, or reduced to an alcohol, while the nitro group can be reduced to an amine, enabling efficient diversification in the synthesis of compound libraries for high-throughput screening .

Permeability-Focused ADME Studies

For research groups specifically investigating structure-permeability relationships (SPR), sourcing this compound alongside its 4-carboxylic acid analog creates a meaningful test pair. The quantified differences in LogP, HBD, and TPSA provide a clear hypothesis for differential cell-permeability assay outcomes, making procurement strategically valuable .

Application
Selection Property
Validation Focus
CNS drug discovery building block
Higher predicted lipophilicity and zero HBD
Blood-brain barrier permeability assays
Oral absorption prodrug research
Lower TPSA and zero HBD favoring passive absorption
Caco-2 / PAMPA permeability correlation
Library diversification intermediate
Dual reactive handles (ester, nitro)
Synthetic versatility and purity verification
Structure-permeability relationship studies
Differentiated physicochemical profile vs. carboxylic acid analog
Permeability assay correlation with LogP, HBD, TPSA
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